8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline
Description
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is a synthetic compound featuring an isoquinoline core substituted at the 8-position with a sulfonyl group linked to a hexahydro-1H-1,4-diazepine ring. This structural motif is characteristic of kinase inhibitors, particularly those targeting Rho-associated coiled-coil kinases (ROCK) and protein kinase C (PKC). The sulfonamide linkage and diazepine moiety are critical for modulating enzyme binding and selectivity. Notably, positional isomerism (e.g., sulfonyl group at the 5- vs. 8-position of isoquinoline) significantly impacts pharmacological activity, as seen in related compounds like Fasudil and Ripasudil .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
8-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-5-7-16-11-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 |
InChI Key |
QTRFOQQXJNGMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline typically involves the sulfonylation of an isoquinoline sulfonyl chloride intermediate with hexahydro-1,4-diazepine or its derivatives. The key step is the formation of the sulfonamide bond between the sulfonyl chloride group on the isoquinoline ring and the nitrogen of the diazepine ring.
Starting Materials
- 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride : Commonly used as the sulfonyl chloride precursor for sulfonamide formation.
- Hexahydro-1,4-diazepine : The nucleophilic amine component that reacts with the sulfonyl chloride.
Reaction Conditions and Solvents
Solvents : Ether solvents such as tetrahydrofuran (THF), diethyl ether, and cyclopentyl methyl ether; aromatic hydrocarbons such as benzene, toluene, and xylene; alcoholic solvents like methanol and ethanol; amide solvents including dimethylformamide (DMF) and dimethylacetamide (DMAc); nitrile solvents such as acetonitrile and propionitrile are all applicable, often chosen based on solubility and reaction kinetics.
Preferred Solvent : Tetrahydrofuran (THF) is frequently preferred due to its ability to dissolve both reactants and facilitate the reaction at mild temperatures.
Temperature : Reactions are typically conducted at low temperatures (0 to 10 °C) to control the reaction rate and minimize side reactions, with reaction times ranging from 2 to 26 hours depending on scale and solvent.
Catalysts and Reagents
Phosphine Reagents : Triarylphosphines, especially triphenylphosphine, are used as catalysts or reagents in some synthetic steps involving coupling reactions.
Azo Reagents : Diisopropyl azodicarboxylate (DIAD) is employed in Mitsunobu-type reactions relevant to intermediate preparation.
The molar equivalents of phosphine and azo reagents are carefully controlled, typically around 1.1 to 1.6 equivalents relative to the substrate to optimize yield and purity.
Stepwise Synthetic Route (Example)
Preparation of Isoquinoline Sulfonyl Chloride Intermediate
Starting from isoquinoline derivatives, chlorosulfonation yields isoquinoline sulfonyl chloride intermediates such as 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.Sulfonamide Formation
The sulfonyl chloride intermediate is reacted with hexahydro-1,4-diazepine under controlled conditions in an appropriate solvent (e.g., THF) with base (such as triethylamine) to neutralize the hydrochloric acid generated.Purification
The crude product is purified by standard methods such as recrystallization or chromatography to obtain high purity 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline.Salt Formation (Optional)
Depending on the intended pharmaceutical application, the compound may be converted into a pharmaceutically acceptable salt form to improve stability, solubility, or bioavailability.
Research Findings and Optimization
Solvent Effects : The choice of solvent significantly impacts conversion rates and yields. Nitrile solvents (acetonitrile), amide solvents (DMF), sulfoxide solvents (dimethylsulfoxide), and urea solvents (N-methylpyrrolidone) provide excellent conversion ratios even at low temperatures, enabling efficient large-scale production.
Scale-Up Feasibility : The described methods have been successfully applied on a large scale (500 g to multiple kilograms), maintaining high purity and yield without complex operations, which is critical for industrial pharmaceutical manufacturing.
Yield Data : For related intermediates, yields such as 12.2% from (S)-(+)-2-amino-1-propanol to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate have been reported, indicating the multi-step nature and challenges in the synthetic pathway.
Pharmaceutical Relevance : The compound and its derivatives have shown potential in treating cerebrovascular disorders, glaucoma, and ocular hypertension, which underscores the importance of efficient and reproducible synthesis methods.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride, hexahydro-1,4-diazepine |
| Key Reaction | Sulfonamide bond formation |
| Solvents | THF, acetonitrile, DMF, DMSO, toluene, methanol |
| Temperature | 0–10 °C |
| Reaction Time | 2–26 hours |
| Catalysts/Reagents | Triphenylphosphine, DIAD |
| Yield | Variable; optimized for high yield at scale |
| Purification | Recrystallization, chromatography |
| Scale | Laboratory to multi-kilogram scale |
Chemical Reactions Analysis
Types of Reactions
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline involves its interaction with specific molecular targets, such as Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting ROCK, this compound can modulate various physiological functions, including smooth muscle contraction, neural growth, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline and its analogs are summarized below:
Structural Modifications and Activity
Key Findings
Positional Isomerism: The 5-sulfonyl substitution in Fasudil and Ripasudil is critical for binding to the kinase hinge region via hydrogen bonding with Val123 . highlights that replacing the isoquinoline nitrogen with carbon (e.g., compound 47) reduced activity fourfold, underscoring the importance of the nitrogen atom for hydrogen bonding .
Diazepine Modifications :
- Ripasudil’s (2S)-methyl group on the diazepine ring enhances ROCK2 selectivity (IC₅₀ = 19 nM vs. 51 nM for ROCK1) . The target compound lacks this methyl group, which may diminish selectivity.
Electronic and Hydrophobic Effects :
- Electron-withdrawing groups (e.g., fluoro in Ripasudil) improve membrane permeability and target engagement . The absence of such groups in the target compound may limit bioavailability.
Biological Activity
The compound 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline is a member of the isoquinoline family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈N₂O₂S
Molecular Weight: 270.36 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The structure features a hexahydro-1H-1,4-diazepine moiety linked to an isoquinoline framework through a sulfonyl group. This unique arrangement is believed to contribute significantly to its biological properties.
Research indicates that 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline exhibits potent activity as a Rho kinase inhibitor. Rho-associated coiled-coil containing protein kinase 2 (ROCK2) plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration. Inhibition of ROCK2 has been associated with therapeutic effects in conditions such as hypertension and cancer.
Antitumor Activity
Recent studies have demonstrated that this compound can effectively inhibit tumor growth. For instance, in vitro assays showed that it reduced cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been reported to enhance neuronal survival under stress conditions, potentially through the modulation of neuroinflammatory responses. This suggests possible applications in neurodegenerative diseases.
Table of Biological Activities
Case Study 1: Cancer Treatment
In a study involving human breast cancer cells, treatment with 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Neurological Disorders
A preclinical trial assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation compared to controls, indicating its potential utility in treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis involves sulfonylation of the diazepine ring with an isoquinoline sulfonyl chloride precursor. Key steps include:
- Sulfonylation : Reacting hexahydro-1H-1,4-diazepine with isoquinoline-8-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC or LC-MS.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of diazepine to sulfonyl chloride) and reaction time (6–12 hours) to maximize yield. Confirm purity via NMR (¹H/¹³C) and HRMS .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks based on characteristic signals:
- Isoquinoline protons (δ 7.5–9.0 ppm, aromatic region).
- Diazepine ring protons (δ 2.5–4.0 ppm, aliphatic region with splitting patterns indicating ring strain) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₅H₂₀N₃O₂S: 306.1245 Da) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide bond geometry if single crystals are obtained .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in biological systems?
- Experimental Design :
- Analog Synthesis : Introduce substituents (e.g., methyl, halogen) at the diazepine or isoquinoline moieties to assess steric/electronic effects. Use parallel synthesis for high-throughput screening .
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) and cellular activity (e.g., cytotoxicity in cancer cell lines). Compare IC₅₀ values to establish SAR trends .
- Data Interpretation : Employ multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Q. How can computational chemistry predict the binding affinity of this compound with potential biological targets?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors). Prioritize docking poses with strong hydrogen bonding to the sulfonamide group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability and binding free energy (MM-PBSA/GBSA calculations) .
- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding data to refine models .
Q. How should researchers resolve contradictions in activity data caused by structural variations (e.g., stereochemistry, substituent placement)?
- Contradiction Analysis :
- Case Study : If a methyl-substituted analog (e.g., 2R-configuration in 7K7 ) shows reduced activity compared to the unsubstituted compound:
- Hypothesis Testing : Evaluate if steric hindrance disrupts target binding. Perform competitive binding assays with a fluorescent probe .
- Structural Reassessment : Use NOESY NMR or X-ray to confirm if the methyl group alters the diazepine ring conformation .
- Statistical Validation : Apply Student’s t-test or ANOVA to determine if differences are significant (p < 0.05) .
Methodological Considerations
Q. What are the best practices for integrating theoretical frameworks into experimental design for studying this compound’s mechanism of action?
- Framework Selection :
- Ligand-Based Design : Use pharmacophore modeling to identify critical interaction points (e.g., sulfonamide as a hydrogen bond acceptor) .
- Theoretical Alignment : Align hypotheses with established mechanisms (e.g., allosteric modulation of enzymes by diazepine-containing compounds) .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Stability Protocol :
- In Vitro Conditions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 6, 24 hours) and quantify degradation via HPLC .
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free isoquinoline or diazepine fragments) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
